GW 590735

Vue d'ensemble

Description

GW-590735 est un agoniste puissant et sélectif du récepteur activé par les proliférateurs de peroxysomes alpha (PPARα). Il a montré une efficacité significative dans la réduction du cholestérol des lipoprotéines de basse densité et des triglycérides tout en augmentant le cholestérol des lipoprotéines de haute densité . Ce composé est principalement utilisé dans la recherche sur la dyslipidémie et autres troubles du métabolisme lipidique .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de GW-590735 implique plusieurs étapes, notamment la formation d'un cycle thiazole et l'introduction d'un groupe trifluorométhyle. Les étapes clés comprennent:

Formation du cycle thiazole: Ceci implique la réaction d'une aniline substituée avec un thioamide en conditions acides.

Introduction du groupe trifluorométhyle: Cette étape implique l'utilisation d'iodure de trifluorométhyle en présence d'une base.

Réactions de couplage: Les étapes finales impliquent des réactions de couplage pour introduire la partie phénoxyacétique.

Méthodes de production industrielle

La production industrielle de GW-590735 suit des voies de synthèse similaires mais est optimisée pour une production à grande échelle. Cela comprend l'utilisation de réacteurs à écoulement continu et de systèmes automatisés pour garantir un rendement élevé et une pureté élevée .

Analyse Des Réactions Chimiques

Types de réactions

GW-590735 subit diverses réactions chimiques, notamment:

Oxydation: Cette réaction est généralement effectuée en utilisant des agents oxydants comme le permanganate de potassium.

Réduction: Les réactions de réduction impliquent l'utilisation d'agents réducteurs tels que l'hydrure de lithium aluminium.

Substitution: Les réactions de substitution impliquent souvent l'halogénation ou la nitration dans des conditions spécifiques.

Réactifs et conditions courants

Oxydation: Permanganate de potassium en milieu acide.

Réduction: Hydrure de lithium aluminium dans l'éther anhydre.

Substitution: Halogénation en utilisant du brome en présence d'un catalyseur.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés substitués de GW-590735, qui sont souvent utilisés pour des recherches et développements supplémentaires .

Applications scientifiques de la recherche

GW-590735 a un large éventail d'applications scientifiques de la recherche:

Chimie: Utilisé comme composé modèle dans l'étude des agonistes du PPARα.

Biologie: Investigué pour son rôle dans le métabolisme lipidique et ses effets sur l'expression des gènes.

Médecine: Exploré pour des applications thérapeutiques potentielles dans le traitement de la dyslipidémie et des maladies cardiovasculaires associées.

Industrie: Utilisé dans le développement de nouveaux agents hypolipidémiants et d'autres produits pharmaceutiques

Mécanisme d'action

GW-590735 exerce ses effets en activant le récepteur activé par les proliférateurs de peroxysomes alpha (PPARα). Cette activation conduit à la transcription de gènes impliqués dans le métabolisme lipidique, entraînant une augmentation de l'élimination des lipoprotéines de très basse densité riches en triglycérides et une régulation positive de l'apolipoprotéine A1, le composant principal des lipoprotéines de haute densité . Les cibles moléculaires comprennent le coactivateur 1 du récepteur nucléaire et le récepteur activé par les proliférateurs de peroxysomes alpha .

Applications De Recherche Scientifique

Therapeutic Applications

- Dyslipidemia Treatment

- Metabolic Syndrome

- Cardiovascular Health

-

Cancer Research

- The activation of nuclear receptors by this compound opens avenues for research into cancer therapies, particularly those targeting metabolic pathways involved in tumor growth and progression .

Study on Lipid Metabolism

In a double-blind study involving healthy subjects, this compound was administered alongside a comparator PPARδ agonist. Results showed that while this compound led to a significant reduction in triglycerides, it did not produce the same level of metabolic improvements as the PPARδ agonist . This illustrates its specific action on lipid metabolism pathways.

Clinical Trials

This compound was evaluated in phase II clinical trials aimed at increasing "good cholesterol" levels in patients with dyslipidemia. Although these trials were discontinued, they provided valuable insights into the compound's pharmacokinetics and potential efficacy .

Mécanisme D'action

GW-590735 exerts its effects by activating peroxisome proliferator-activated receptor alpha (PPARα). This activation leads to the transcription of genes involved in lipid metabolism, resulting in increased clearance of triglyceride-rich very low-density lipoprotein and upregulation of apolipoprotein A1, the principal component of high-density lipoprotein . The molecular targets include nuclear receptor coactivator 1 and peroxisome proliferator-activated receptor alpha .

Comparaison Avec Des Composés Similaires

Composés similaires

Fénoibrate: Un autre agoniste du PPARα utilisé dans le traitement de la dyslipidémie.

Gemfibrozil: Un agent régulateur des lipides qui cible également le PPARα.

Ciprofibrate: Fonction similaire à celle du fénoibrate et du gemfibrozil.

Unicité

GW-590735 est unique en raison de sa haute sélectivité pour le PPARα par rapport aux autres sous-types du PPAR (PPARδ et PPARγ), ce qui en fait un outil précieux dans la recherche axée sur le métabolisme lipidique et les maladies cardiovasculaires .

Activité Biologique

GW 590735 is a selective and potent agonist of the peroxisome proliferator-activated receptor alpha (PPARα), which plays a significant role in lipid metabolism and homeostasis. This article explores the biological activity of this compound, including its mechanism of action, research findings, and relevant case studies.

This compound binds specifically to PPARα, a ligand-activated transcription factor that regulates genes involved in fatty acid oxidation and lipid metabolism. Upon binding, it activates downstream signaling pathways that enhance the clearance of triglyceride-rich very low-density lipoprotein (VLDL) from circulation. The effective concentration (EC50) for this compound is approximately 4 nM , showcasing its high potency and selectivity compared to other PPAR subtypes like PPARγ and PPARδ, where it exhibits at least 500-fold selectivity .

Biological Activity and Effects

The activation of PPARα by this compound has several biological effects:

- Increased Lipid Clearance : Enhances the clearance of triglyceride-rich VLDL, potentially aiding in the treatment of dyslipidemia.

- Regulation of Gene Expression : Influences the expression of genes involved in lipid homeostasis, including upregulation of ApoA1 and downregulation of ApoCIII .

- Metabolic Effects : Studies have indicated that this compound can modulate metabolic pathways, although clinical trials have faced challenges leading to discontinuation .

Table 1: Comparison of PPAR Agonists

| Compound Name | Structure Type | Primary Activity | EC50 (nM) |

|---|---|---|---|

| This compound | PPARα Agonist | Lipid metabolism | ~4 |

| Fenofibrate | Fibric Acid Derivative | PPARα Agonist | ~50 |

| Clofibrate | Fibric Acid Derivative | PPARα Agonist | ~100 |

| Rosiglitazone | Thiazolidinedione | PPARγ Agonist | ~10 |

| Pioglitazone | Thiazolidinedione | PPARγ Agonist | ~10 |

This compound's unique profile as a selective PPARα agonist positions it as a targeted therapeutic option for managing dyslipidemia .

Case Studies

- Clinical Trials : this compound was evaluated in phase II clinical trials aimed at treating dyslipidemia. However, these trials were ultimately discontinued due to insufficient efficacy compared to existing therapies .

- Animal Studies : In studies involving C57BL/6J mice, this compound was shown to significantly increase the levels of PPARα protein in liver tissues, indicating its potential for enhancing lipid metabolism under specific dietary conditions .

- Comparative Studies : In a study comparing this compound with another PPAR agonist (GW501516), it was found that while both compounds activated their respective pathways, only GW501516 led to significant reductions in fasting plasma triglycerides and liver fat content .

Propriétés

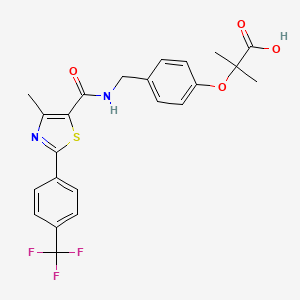

IUPAC Name |

2-methyl-2-[4-[[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbonyl]amino]methyl]phenoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21F3N2O4S/c1-13-18(33-20(28-13)15-6-8-16(9-7-15)23(24,25)26)19(29)27-12-14-4-10-17(11-5-14)32-22(2,3)21(30)31/h4-11H,12H2,1-3H3,(H,27,29)(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILUPZUOBHCUBKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=C(C=C2)C(F)(F)F)C(=O)NCC3=CC=C(C=C3)OC(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21F3N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90977813 | |

| Record name | 2-Methyl-2-(4-{[({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}carbonyl)amino]methyl}phenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90977813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343321-96-0, 622402-22-6 | |

| Record name | GW-590735 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0343321960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GW 590735 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0622402226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GW-590735 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07215 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Methyl-2-(4-{[({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}carbonyl)amino]methyl}phenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90977813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GW-590735 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QKY617BBX5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.